2-Fluoro-6-nitroanisole

Nucleophilic Aromatic Substitution Reaction Kinetics Regioselectivity

2-Fluoro-6-nitroanisole (CAS 484-94-6) is a fluorinated nitroanisole derivative with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol. It is characterized by a benzene ring bearing a fluorine atom at the 2-position, a methoxy group at the 1-position, and a nitro group at the 6-position.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 484-94-6
Cat. No. B128867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-nitroanisole
CAS484-94-6
Synonyms1-fluoro-2-methoxy-3-nitro-benzene;  2-Fluoro-6-nitro-anisole;  1-Fluoro-2-methoxy-3-nitrobenzene
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1F)[N+](=O)[O-]
InChIInChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
InChIKeyRVPBBFKWSJLAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-nitroanisole (CAS 484-94-6): Procurement and Selection Guide for Fluorinated Aromatic Intermediates


2-Fluoro-6-nitroanisole (CAS 484-94-6) is a fluorinated nitroanisole derivative with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol [1]. It is characterized by a benzene ring bearing a fluorine atom at the 2-position, a methoxy group at the 1-position, and a nitro group at the 6-position. The compound is a solid at room temperature with a melting point of 9 °C and is soluble in common organic solvents . Its primary use is as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 2-Fluoro-6-nitroanisole Cannot Be Replaced by Generic 2-Halo-6-nitroanisole Analogs in Critical Synthetic Applications


Substitution of 2-fluoro-6-nitroanisole with other 2-halo-6-nitroanisoles (e.g., 2-chloro or 2-bromo analogs) or regioisomers (e.g., 4-fluoro-2-nitroanisole) is not straightforward and often results in failed syntheses or suboptimal yields. The unique combination of the ortho-fluorine and ortho-nitro groups on the anisole ring creates a specific electronic and steric environment that dictates reaction rates, regioselectivity, and product outcomes in key transformations [1]. The fluorine atom's strong electronegativity and small size exert a distinct effect on the electron density of the aromatic ring compared to other halogens, profoundly influencing the rate and mechanism of nucleophilic aromatic substitution (SNAr) reactions [2]. Furthermore, the specific substitution pattern (2-fluoro-6-nitro) leads to different reactivity and physical properties compared to its regioisomers, as demonstrated by comparative studies on 4- and 6-substituted 2-nitroanisoles [3]. The following quantitative evidence details these critical points of differentiation.

Quantitative Evidence Guide for 2-Fluoro-6-nitroanisole: Differentiated Performance Against Key Comparators


Enhanced Reactivity in SNAr: 6-Substituted vs. 4-Substituted 2-Nitroanisoles

A study on 4- and 6-substituted 2-nitroanisoles (R = Me, Br) revealed that 6-R-2-nitroanisoles react faster in nucleophilic aromatic substitution (SNAr) than their 4-R counterparts. The rate enhancement for the 6-substituted isomer is attributed to a conformational effect of the methoxy group. When the methoxy group is surrounded by two ortho-substituents (as in 2-fluoro-6-nitroanisole), it adopts a conformation perpendicular to the ring plane, which reduces steric hindrance to incoming nucleophiles [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Regioselectivity

Fluorine as an Activator in SNAr: Comparative Reactivity of Halogens

In nucleophilic aromatic substitution (SNAr), the fluorine atom can act as a leaving group, despite the strength of the C-F bond. The reaction is not rate-limited by C-F bond cleavage but rather by the formation of the Meisenheimer complex. The strong electron-withdrawing effect of fluorine, especially when ortho to the point of substitution, can have a variable activating influence on the reaction [1]. Systematic analysis of published data confirms that the relative activity of fluorine, chlorine, and the nitro group in SNAr is highly dependent on the substrate structure, nucleophile, and reaction conditions [2].

Nucleophilic Aromatic Substitution Leaving Group Ability Halogen Effects

Physical Property Differentiation: Melting Point vs. 4-Fluoro-2-nitroanisole

2-Fluoro-6-nitroanisole has a reported melting point of 9 °C , whereas its regioisomer, 4-fluoro-2-nitroanisole, is a crystalline solid with a melting point in the range of 62-64 °C . This significant difference in melting point is a direct consequence of the different substitution pattern and impacts handling and purification procedures.

Physical Properties Solid-State Handling Melting Point

Physical Property Differentiation: Boiling Point and Density vs. 2-Chloro-6-nitroanisole

2-Fluoro-6-nitroanisole has a boiling point of 266.4 °C at 760 mmHg and a density of 1.321 g/cm³ . In contrast, its chloro analog, 2-chloro-6-nitroanisole, exhibits a higher boiling point of 276.7 °C at 760 mmHg and a density of 1.4 g/cm³ .

Physical Properties Purification Distillation

Differentiated Lipophilicity: LogP of 2-Fluoro-6-nitroanisole vs. 2-Chloro-6-nitroanisole

2-Fluoro-6-nitroanisole has a calculated LogP (XLogP3-AA) of 1.8 [1] or 2.27 . In comparison, 2-chloro-6-nitroanisole has a significantly higher LogP of 2.37 (ACD/LogP) .

Lipophilicity LogP ADME Properties

Optimal Application Scenarios for 2-Fluoro-6-nitroanisole Based on Differentiated Evidence


Synthesis of Fluorinated Heterocycles via SNAr: Leveraging Enhanced Reactivity

2-Fluoro-6-nitroanisole is the preferred starting material for synthesizing fluorinated heterocycles and other complex molecules where a rapid SNAr reaction is desired. The evidence that 6-substituted 2-nitroanisoles react faster than their 4-substituted counterparts supports the selection of this specific regioisomer for SNAr-driven transformations [1]. The presence of the fluorine atom, which can act as a leaving group in SNAr, also opens up unique synthetic pathways not available to chloro or bromo analogs [REFS-2, REFS-3].

Medicinal Chemistry for Optimized ADME Profiles: Exploiting Lower Lipophilicity

In the design and synthesis of new drug candidates, 2-fluoro-6-nitroanisole offers a strategic advantage over its 2-chloro-6-nitroanisole counterpart. The lower LogP value of the fluoro compound (1.8-2.27 vs. 2.37 for the chloro analog) suggests it will be less lipophilic [REFS-4, REFS-5, REFS-6]. This property is often associated with improved aqueous solubility and a better pharmacokinetic profile, making it a more attractive building block for medicinal chemists aiming to optimize the drug-likeness of their lead compounds.

Agrochemical Intermediates: A Validated Use Case

2-Fluoro-6-nitroanisole is explicitly identified as a derivative used in the synthesis of plant growth regulators . This established application provides a concrete, validated use case for procurement. Researchers and process chemists in the agrochemical industry can rely on this compound as a proven intermediate, reducing the risk associated with uncharacterized or less-established alternatives.

Process Development and Scale-Up: Considering Physical State and Handling

The low melting point of 2-fluoro-6-nitroanisole (9 °C) is a critical parameter for process development . Unlike the higher-melting 4-fluoro-2-nitroanisole (62-64 °C), this compound may be a liquid at slightly elevated room temperatures, which has implications for pumping, metering, and storage. For processes requiring a liquid feed or for reactions conducted above 9 °C, this property is an advantage. Conversely, its lower boiling point (266.4 °C) compared to the chloro analog (276.7 °C) may facilitate its removal by distillation, simplifying purification steps in a scaled-up process [REFS-9, REFS-10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-nitroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.